molecular formula C18H18N4O2 B2873079 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole CAS No. 2034433-36-6

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2873079
CAS No.: 2034433-36-6
M. Wt: 322.368
InChI Key: UAOJLMUQBORLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(Pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole is a synthetic chemical compound designed for research and development purposes. It features a 1H-indole moiety linked to a piperidine ring, which is further substituted with a pyrazine group, a structural motif common in compounds investigated for their potential biological activity . Similar indole-carbonyl-piperazine/piperidine derivatives have been explored in pharmaceutical research for their interaction with various biological targets, suggesting this compound may be of interest in medicinal chemistry and pharmacology studies . As with many specialized organic compounds, its primary applications likely include use as a building block in chemical synthesis or as a reference standard in analytical testing. This product is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed handling and hazard information. The specific mechanism of action and research value for this particular congener should be confirmed through direct experimental validation.

Properties

IUPAC Name

1H-indol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-4-3-13-5-6-20-16(13)10-14)22-9-1-2-15(12-22)24-17-11-19-7-8-21-17/h3-8,10-11,15,20H,1-2,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOJLMUQBORLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazine intermediates, followed by their coupling with a piperidine derivative. Key steps include:

    Formation of the Indole Intermediate: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Preparation of the Pyrazine Intermediate: Pyrazine derivatives can be synthesized via cyclization reactions involving appropriate diamines and diketones.

    Coupling Reaction: The indole and pyrazine intermediates are coupled using a piperidine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, where halogenated pyrazine derivatives react with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated pyrazine derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of (1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanol.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: Used as a probe to study the interactions of indole and pyrazine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of chemical probes to investigate cellular pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazine moieties can bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-[3-(pyrazin-2-yloxy)piperidine-1-carbonyl]-1H-indole with key analogs from the evidence, emphasizing structural and functional differences:

Compound Name / ID Core Structure Key Substituents Synthesis Method (if available) Potential Applications Reference
This compound Indole + piperidine-carbonyl Pyrazin-2-yloxy at piperidine C3 Not explicitly described in evidence Hypothesized: Kinase inhibition, CNS targets
Polycyclic pyrrolidine-fused spirooxindoles (8) Spirooxindole + pyrrolidine Nitrovinyl-indole, isatin derivatives, amino acids Three-component domino reaction in EtOH/H2O Anticancer, antimicrobial
6-(4-Methylpiperazin-1-yl)-1H-indole (A434378) Indole + piperazine 4-Methylpiperazine at C6 Commercial synthesis (95% purity) Kinase modulation, serotonin receptors
Imidazo-pyrrolo-pyrazine derivatives (EP 2022/06) Imidazo-pyrrolo-pyrazine + piperidine Methylpiperidinyl, pyridazine/thiazole-carbonitrile Patent-protected routes Oncology, immune regulation
(E)-N-(t-Boc)-6-(3-azidoprop-1-en-1-yl)-1H-indole (16) Indole + azidoalkenyl Azidopropenyl at C6, t-Boc protection SN2 substitution with sodium azide Click chemistry intermediates

Key Observations:

Structural Complexity : The target compound uniquely integrates a pyrazine ether into the piperidine ring, distinguishing it from simpler indole-piperazine hybrids (e.g., A434378) . This design may enhance target selectivity due to pyrazine’s electron-deficient aromatic system.

Synthesis Challenges: Unlike spirooxindoles synthesized via domino reactions or azido-indoles via SN2 pathways , the target compound’s pyrazin-2-yloxy-piperidine linkage likely requires specialized coupling reagents (e.g., carbodiimides) or transition-metal catalysis.

Biological Relevance : Piperidine-pyrazine hybrids in patents (e.g., EP 2022/06) show activity in oncology, suggesting the target compound could share similar mechanisms, such as kinase or protein-protein interaction inhibition .

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